Protosappanine A

Vue d'ensemble

Description

La proto-sappanine A est un composé naturel dérivé du bois de cœur de l'arbre Caesalpinia sappan. Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés immunosuppressives, anti-inflammatoires et antioxydantes . Elle a été traditionnellement utilisée dans diverses applications médicinales et a suscité un intérêt considérable dans la recherche scientifique en raison de ses avantages thérapeutiques potentiels.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Protosappanin A (PrA) primarily targets antigen-presenting cells (APCs) , specifically dendritic cells (DCs) . These cells play a crucial role in the immune response by presenting antigens to T cells, thereby initiating an immune response . PrA also targets T cells in grafts via the NF-kappaB pathway .

Mode of Action

PrA interacts with its targets by impairing the function of APCs, particularly DCs . It inhibits the maturation of DCs, as reflected by the reduced expression of costimulatory molecules (CD80 and CD86) and critical signaling components for antigen recognition, such as TLR4 and NF-κB . PrA enhances the release of IL-10 and decreases the release of IL-12 from DCs . In mixed cultures

Analyse Biochimique

Biochemical Properties

Protosappanin A interacts with several biomolecules, playing a significant role in biochemical reactions. It has been found to significantly inhibit the secretion of pro-inflammatory cytokines interleukin (IL-6) and tumor necrosis factor-alpha (TNF-α), while enhancing the release of anti-inflammatory IL-10 . These interactions suggest that Protosappanin A can modulate the immune response by interacting with these key enzymes and proteins.

Cellular Effects

Protosappanin A has been shown to have profound effects on various types of cells and cellular processes. In macrophages and chondrocytes, it exhibits anti-inflammatory properties . It also impairs the function of antigen-presenting cells (APCs), particularly dendritic cells, a potent class of APCs . Furthermore, Protosappanin A has been found to inhibit T cell proliferation, thereby inducing an immunosuppressive effect .

Molecular Mechanism

The molecular mechanism of Protosappanin A involves inhibiting the activation of NF-κB, a critical signaling component for antigen recognition . This inhibition subsequently reduces the expression of IFN-r and IP10, two downstream genes of NF-κB . By acting on these molecular targets, Protosappanin A exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Protosappanin A in laboratory settings are limited, it has been observed that Protosappanin A exhibits significant anti-inflammatory effects in macrophages and chondrocytes over time .

Dosage Effects in Animal Models

In animal models, specifically rats, Protosappanin A has been shown to prolong heart allograft survival . This effect was observed with the administration of Protosappanin A at a dosage of 25 mg/kg . Specific studies on the dosage effects of Protosappanin A in animal models are limited.

Metabolic Pathways

Protosappanin A is involved in several metabolic pathways. It undergoes various metabolic transformations, including sulfate conjugation, glucuronide conjugation, bis-glucuronide conjugation, glucose conjugation, dehydration, oxidation, hydrolysis, methylation, and hydroxymethylene loss .

Subcellular Localization

While specific studies on the subcellular localization of Protosappanin A are limited, its interactions with various cellular components suggest that it may localize to areas where these components are present. For instance, its inhibition of NF-κB suggests that it may localize to the nucleus, where NF-κB is typically found .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

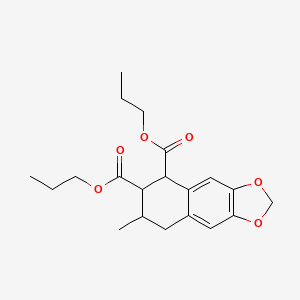

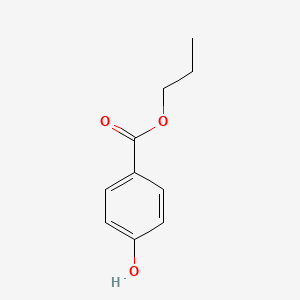

La synthèse totale de la proto-sappanine A implique une série de réactions chimiques. Une méthode notable comprend l'activation C–H ortho catalysée par le palladium et la cyclisation C–C sous irradiation micro-ondes . Cette méthode implique six étapes linéaires, les dibenzo[b,d]oxepinones servant d'intermédiaires clés . Les conditions de réaction comprennent généralement l'utilisation de catalyseurs au palladium et l'irradiation micro-ondes à 155 °C pendant 60 minutes .

Méthodes de production industrielle

La production industrielle de la proto-sappanine A est moins courante en raison de la complexité de sa synthèse. les progrès de la chimie synthétique ont permis de produire ce composé en quantités plus importantes. La méthode de synthèse chimique offre une pureté supérieure et une meilleure stabilité par rapport à l'extraction naturelle, ce qui la rend plus favorable pour la production en lots .

Analyse Des Réactions Chimiques

Types de réactions

La proto-sappanine A subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants.

Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions de la proto-sappanine A comprennent les catalyseurs au palladium, les agents oxydants et les agents réducteurs. Les conditions de ces réactions varient, mais elles impliquent souvent des températures et des temps de réaction spécifiques pour obtenir les produits souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de la proto-sappanine A comprennent divers dérivés, tels que la 8-azaproto-sappanine A, qui ont montré une activité antibactérienne significative .

Applications de la recherche scientifique

Mécanisme d'action

La proto-sappanine A exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu'elle inhibait l'activation du facteur nucléaire kappa B (NF-κB) et réduisait l'expression des cytokines pro-inflammatoires telles que l'interféron-gamma (IFN-γ) et la protéine 10 inductible par l'interféron (IP-10) . De plus, elle favorise l'expansion des cellules T régulatrices (Tregs) et affecte la fonction des cellules présentatrices d'antigènes (APCs), contribuant à ses effets immunosuppresseurs .

Comparaison Avec Des Composés Similaires

La proto-sappanine A est unique parmi ses composés similaires en raison de ses diverses activités biologiques. Des composés similaires comprennent :

Bréziline : Connue pour ses propriétés antioxydantes et anti-inflammatoires.

Bréziléine : Présente des activités biologiques similaires, mais avec des cibles moléculaires différentes.

Chalcone de Sappan : Connue pour ses effets anti-inflammatoires.

Proto-sappanine B : Un autre dérivé doté de propriétés immunosuppressives.

La proto-sappanine A se démarque par ses effets immunosuppresseurs puissants et sa capacité à moduler de multiples voies moléculaires, ce qui en fait un composé précieux pour les applications thérapeutiques.

Propriétés

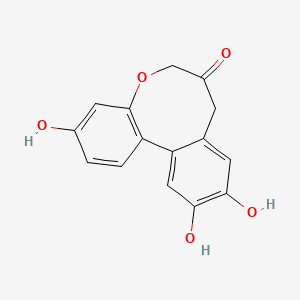

IUPAC Name |

5,14,15-trihydroxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-1-2-11-12-6-14(19)13(18)4-8(12)3-10(17)7-20-15(11)5-9/h1-2,4-6,16,18-19H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKYVRVYBBYJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)COC2=C(C=CC(=C2)O)C3=CC(=C(C=C31)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144540 | |

| Record name | Protosappanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102036-28-2 | |

| Record name | Protosappanin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102036-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protosappanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102036282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protosappanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of Protosappanin A?

A1: Protosappanin A has demonstrated a variety of biological activities in research studies, including:

- Neuroprotective effects: Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury in PC12 cells by maintaining mitochondrial homeostasis. []

- Immunosuppressive effects: Prolongs heart allograft survival in rats, potentially by impairing antigen-presenting cell function and promoting regulatory T cell expansion. [, , ]

- Anti-osteoporotic effects: Inhibits osteoclastogenesis in RAW264.7 cells and improves bone micro-architecture in ovariectomized (OVX) mice, partially by reducing oxidative stress. []

- Anti-atherosclerotic effects: Alleviates atherosclerosis in hyperlipidemic rabbits by reducing hyperlipidemia, inflammation, and modulating the NF-κB signaling pathway. []

- Anti-inflammatory effects: Inhibits the production of inflammatory mediators like NO, PGE2, TNF-α, IL-6, and suppresses COX-2 and iNOS expression in LPS-stimulated J774.1 cells. [, ]

Q2: How does Protosappanin A protect neurons from ischemic injury?

A2: Protosappanin A promotes the autophagic degradation of the pro-apoptotic protein Bax in PC12 cells subjected to OGD/R. This helps maintain mitochondrial integrity, ATP production, and mitochondrial DNA content, ultimately protecting neurons from ischemic damage. []

Q3: How does Protosappanin A contribute to immunosuppression?

A3: Protosappanin A inhibits the maturation of dendritic cells (DCs), reducing the expression of costimulatory molecules like CD80 and CD86. It also modulates cytokine production in DCs, increasing IL-10 and decreasing IL-12, leading to a more tolerogenic phenotype. These tolerogenic DCs can then promote the expansion of regulatory T cells, contributing to immunosuppression and prolonged allograft survival. [, ]

Q4: What is the role of Protosappanin A in inhibiting osteoclastogenesis?

A4: Protosappanin A exhibits antioxidant activity and reduces oxidative stress in RAW264.7 cells, suppressing osteoclastic differentiation and bone resorption markers like TRAP and CTX-1. This suggests a potential therapeutic benefit for Protosappanin A in osteoporosis and other bone resorption diseases. []

Q5: What is the molecular formula and weight of Protosappanin A?

A5: The molecular formula of Protosappanin A is C15H12O5, and its molecular weight is 272.25 g/mol. []

Q6: What spectroscopic techniques have been used to characterize Protosappanin A?

A6: Researchers have utilized various spectroscopic techniques to elucidate the structure of Protosappanin A, including:

- Nuclear Magnetic Resonance (NMR): Provides information about the compound's carbon and hydrogen framework, functional groups, and stereochemistry. [, , , ]

- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS): Determines the accurate mass of the compound and provides information about its elemental composition. []

- X-ray crystallography: Confirms the three-dimensional structure of the molecule. []

Q7: Is there any information available regarding the stability of Protosappanin A under various conditions or in different formulations?

A7: While specific information regarding material compatibility and stability of Protosappanin A is limited in the provided research papers, some insights can be gleaned:

- Extraction and purification: Research indicates that Protosappanin A can be extracted from Caesalpinia sappan using solvents like ethanol and methanol. [, , , , ] Further purification is often achieved through techniques like column chromatography. [, ] This suggests a degree of stability during common laboratory extraction and purification procedures.

Q8: How can the stability and bioavailability of Protosappanin A be potentially improved for therapeutic applications?

A8: While research on Protosappanin A's stability and formulation is limited, some strategies commonly employed for improving drug stability and bioavailability include:

Q9: What analytical methods are commonly used to identify and quantify Protosappanin A?

A9: Several analytical techniques are frequently employed for the identification and quantification of Protosappanin A:

- Thin Layer Chromatography (TLC): Used as a preliminary method to analyze the composition of extracts and monitor the presence of Protosappanin A. []

- High-Performance Liquid Chromatography (HPLC): A versatile technique employed for both the separation and quantification of Protosappanin A in complex mixtures, such as plant extracts or biological samples. [, , , , ]

- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers high sensitivity and selectivity for the quantification of Protosappanin A in biological samples, particularly for pharmacokinetic studies. []

- Capillary Zone Electrophoresis (CZE): Provides a rapid and efficient method for separating and analyzing Protosappanin A in plant extracts. []

Q10: What is known about the pharmacokinetics of Protosappanin A?

A10: While specific details on Protosappanin A's pharmacokinetics are limited in the provided research, one study investigated the pharmacokinetics of Protosappanin B in rats after oral and intravenous administration. [] It revealed a short half-life and low oral bioavailability, suggesting potential challenges for its clinical development. More research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of Protosappanin A.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.